Cas no 1804471-37-1 (5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole)

5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole is a fluorinated benzooxazole derivative featuring a reactive bromoacetyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of both the electron-withdrawing fluorine atom and the bromoacetyl moiety enhances its utility in nucleophilic substitution reactions, facilitating the construction of complex heterocyclic frameworks. This compound is particularly useful in the development of pharmacologically active molecules, where its structural motifs can contribute to binding affinity and metabolic stability. Its high purity and well-defined reactivity profile ensure consistent performance in cross-coupling and functionalization reactions, making it a preferred choice for researchers in drug discovery and material science applications.
5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole structure
1804471-37-1 structure
商品名:5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole
CAS番号:1804471-37-1
MF:C9H5BrFNO2
メガワット:258.04390501976
CID:4816782

5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole 化学的及び物理的性質

名前と識別子

    • 5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole
    • インチ: 1S/C9H5BrFNO2/c10-4-7(13)5-1-2-8-6(3-5)12-9(11)14-8/h1-3H,4H2
    • InChIKey: ABCNRTXNUUJIMG-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC2=C(C=1)N=C(O2)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • トポロジー分子極性表面積: 43.1
  • 疎水性パラメータ計算基準値(XlogP): 3.1

5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081001461-500mg
5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole
1804471-37-1 98%
500mg
$7,623.52 2022-04-02
Alichem
A081001461-1g
5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole
1804471-37-1 98%
1g
$13,235.06 2022-04-02
Alichem
A081001461-250mg
5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole
1804471-37-1 98%
250mg
$5,187.08 2022-04-02

5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole 関連文献

5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazoleに関する追加情報

Recent Advances in the Study of 5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole (CAS: 1804471-37-1) in Chemical Biology and Pharmaceutical Research

The compound 5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole (CAS: 1804471-37-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a benzo[d]oxazole core functionalized with a 2-bromoacetyl group and a fluorine atom, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in targeted drug design, particularly in the development of covalent inhibitors and fluorescent probes for biological imaging.

One of the key areas of research involving 5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole focuses on its role as a reactive electrophile in covalent inhibitor design. The bromoacetyl moiety enables selective modification of cysteine residues in target proteins, making it a valuable tool for developing irreversible inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in synthesizing potent inhibitors of kinase enzymes, which are implicated in various cancers. The study highlighted the compound's ability to form stable thioether bonds with the active-site cysteine, leading to prolonged inhibition of kinase activity.

In addition to its applications in covalent inhibition, 5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole has been investigated as a precursor for fluorescent probes. The benzo[d]oxazole scaffold is known for its photophysical properties, and the introduction of a fluorine atom enhances its stability and bioavailability. Recent work in Analytical Chemistry showcased the development of a near-infrared fluorescent probe derived from this compound, which exhibited high selectivity for reactive oxygen species (ROS) in live cells. This probe has potential applications in monitoring oxidative stress in neurodegenerative diseases and cancer.

Another promising avenue of research involves the use of 5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A 2024 study in Nature Chemical Biology reported the successful incorporation of this compound into a PROTAC designed to degrade oncogenic proteins. The bromoacetyl group facilitated the covalent linkage of the target protein to an E3 ubiquitin ligase, leading to its subsequent degradation via the ubiquitin-proteasome system. This approach offers a novel strategy for targeting "undruggable" proteins in cancer therapy.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole. Issues such as off-target reactivity and metabolic instability need to be addressed through structural modifications. Recent computational studies have employed molecular docking and quantum mechanical calculations to predict the reactivity and binding affinity of novel derivatives, providing valuable insights for future drug design efforts.

In conclusion, 5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole (CAS: 1804471-37-1) represents a highly versatile scaffold with broad applications in chemical biology and pharmaceutical research. Its unique combination of electrophilic reactivity and photophysical properties makes it a valuable tool for developing covalent inhibitors, fluorescent probes, and targeted protein degraders. Ongoing research aims to further elucidate its mechanism of action and expand its therapeutic potential, particularly in oncology and neurodegenerative diseases.

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